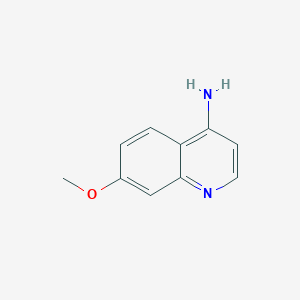

7-Methoxyquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVXEFSGHJKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589052 | |

| Record name | 7-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103040-78-4 | |

| Record name | 7-Methoxy-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103040-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxyquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the preparation of 7-Methoxyquinolin-4-amine, a key intermediate in pharmaceutical research and development. This document details the requisite experimental protocols, presents quantitative data in a structured format, and includes mechanistic diagrams to facilitate a thorough understanding of the synthetic process.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active compounds. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of the methoxy and amine functionalities allows for diverse chemical modifications to modulate pharmacological properties. The most prevalent and reliable synthetic approach to this compound is a multi-step process, which will be the focus of this guide.

Primary Synthesis Pathway

The most widely adopted synthetic route to this compound proceeds through a three-step sequence:

-

Gould-Jacobs Reaction: The initial formation of the quinoline core is achieved through the reaction of 3-methoxyaniline with an appropriate malonic ester derivative, followed by a high-temperature cyclization to yield 7-methoxy-4-hydroxyquinoline.

-

Chlorination: The hydroxyl group at the 4-position is subsequently converted to a more reactive chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to produce 4-chloro-7-methoxyquinoline.

-

Amination: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro substituent is displaced by an amino group to furnish the target molecule, this compound.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Steps and Mechanisms

Step 1: Gould-Jacobs Reaction - Synthesis of 7-Methoxy-4-hydroxyquinoline

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines.[1] It commences with the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by a thermal cyclization.[1]

Mechanism:

The reaction proceeds in two main stages:

-

Condensation: 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon of the malonate derivative (e.g., 5-methoxymethylene-2,2-dimethyl-[2][3]dioxane-4,6-dione), leading to the formation of a vinylogous amide intermediate with the elimination of an alcohol or other leaving group.[1]

-

Thermal Cyclization: At high temperatures, the intermediate undergoes an intramolecular 6-electron cyclization (an electrocyclic reaction), followed by tautomerization to yield the more stable 4-hydroxyquinoline aromatic system.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxyquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities and mechanism of action. The strategic placement of a methoxy group at the 7-position and an amino group at the 4-position of the quinoline ring system provides a valuable platform for the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical parameters for this compound is presented below.

Quantitative Data Summary

The following table provides a consolidated overview of the calculated and, where available, experimentally determined physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | N/A |

| Molecular Weight | 174.20 g/mol | N/A |

| Boiling Point | 369.649 °C at 760 mmHg | LookChem |

| Density | 1.218 g/cm³ | LookChem |

| Flash Point | 177.357 °C | LookChem |

| logP (Octanol-Water Partition Coefficient) | 2.40680 | LookChem |

| Refractive Index | 1.664 | LookChem |

| Polar Surface Area (PSA) | 48.14 Ų | LookChem |

| Hydrogen Bond Donor Count | 1 | LookChem |

| Hydrogen Bond Acceptor Count | 3 | LookChem |

| Rotatable Bond Count | 1 | LookChem |

| Exact Mass | 174.079312947 Da | LookChem |

Solubility Profile

The solubility of this compound is significantly influenced by pH. As an aromatic amine, it exhibits limited solubility in neutral aqueous buffers due to the hydrophobic nature of the quinoline core.[1]

-

In Acidic Conditions: The amine group becomes protonated at lower pH, forming a positively charged ammonium salt. This salt form is more polar and demonstrates significantly enhanced solubility in aqueous solutions.[1]

-

In Neutral to Basic Conditions: At neutral or higher pH, the amine group is in its less polar free base form, resulting in lower aqueous solubility.[1]

-

Co-solvents: The use of water-miscible organic co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) can effectively increase the solubility of this compound by reducing the overall polarity of the solvent system.[1]

Acidity and Basicity (pKa)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the quinoline ring system followed by the introduction of the amino group. A common and effective strategy is through a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline precursor.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, starting from 3-methoxyaniline.

Caption: General synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline

This step involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a high-temperature cyclization.

-

Materials: 3-methoxyaniline, diethyl ethoxymethylenemalonate, diphenyl ether (or a similar high-boiling solvent).

-

Procedure:

-

A mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate is heated, often without a solvent initially, to form the enamine intermediate.

-

The resulting intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (typically >200 °C) to effect cyclization.

-

Upon cooling, the product, 4-hydroxy-7-methoxyquinoline, precipitates and can be collected by filtration.

-

The crude product is then washed with a suitable solvent (e.g., ethanol) to remove impurities.

-

Step 2: Synthesis of 4-Chloro-7-methoxyquinoline

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent amination step.

-

Materials: 4-hydroxy-7-methoxyquinoline, phosphorus oxychloride (POCl₃).

-

Procedure:

-

4-Hydroxy-7-methoxyquinoline is treated with an excess of phosphorus oxychloride.

-

The reaction mixture is heated under reflux for a specified period to ensure complete conversion.

-

After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation under reduced pressure.

-

The residue is then cautiously quenched with ice water and neutralized with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.

-

The crude 4-chloro-7-methoxyquinoline is collected by filtration, washed with water, and dried.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution where the chloro group is displaced by an amino group.

-

Materials: 4-chloro-7-methoxyquinoline, an ammonia source (e.g., aqueous ammonia, ammonium salt with a base), a suitable solvent (e.g., phenol, ethanol).

-

Procedure:

-

4-Chloro-7-methoxyquinoline is heated with a source of ammonia in a sealed vessel. The reaction conditions (temperature and pressure) will vary depending on the reactivity of the substrate and the ammonia source used.

-

Alternatively, the reaction can be carried out with a primary or secondary amine in a suitable solvent, often with the addition of a base to neutralize the HCl generated.[2]

-

After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated a range of biological activities, most notably as antimicrobial and potential anticancer agents. The core quinoline structure is a key feature of many established drugs.

Antimicrobial Activity

Quinolone antibiotics function by interfering with bacterial DNA replication.[3] They target two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[4][5][6][7]

-

Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Inhibition of Topoisomerase IV: This enzyme is primarily involved in decatenating replicated daughter chromosomes, allowing for their segregation into daughter cells.

By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[5][6]

The following diagram illustrates the mechanism of action of quinolone-based antimicrobials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Ascendant Therapeutic Potential of 7-Methoxyquinolin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. Among these, derivatives of 7-methoxyquinolin-4-amine have emerged as a promising class of molecules with significant potential in the development of novel antimicrobial and anticancer agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.

Antimicrobial and Anticancer Activities

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens and cancer cell lines. The substitution at the 4-amino position plays a crucial role in modulating the biological activity of these compounds.

Quantitative Data Summary

The biological activity of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for anticancer activity of representative compounds.

Table 1: Antimicrobial Activity of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide Derivatives

| Compound ID | Substituent | E. coli (MIC, µg/mL)[1] | C. albicans (MIC, µg/mL)[1] |

| 3l | Sulfamethazine | 7.812 | 31.125 |

| 3c | Guanidino | Broad-spectrum activity | Broad-spectrum activity |

| 3d | - | Broad-spectrum activity | Broad-spectrum activity |

Note: Compounds 3c and 3d showed broad-spectrum antimicrobial activity, but the activity was lower than that of 3l[1].

Table 2: Anticancer Activity of Related Quinoline and Quinazoline Derivatives

| Compound ID | Derivative Class | Cell Line | IC50 (µM) |

| 1f | 7-fluoro-4-anilinoquinoline | HeLa | 10.18 |

| BGC823 | 8.32 | ||

| 2i | 8-methoxy-4-anilinoquinoline | HeLa | 7.15 |

| BGC823 | 4.65 | ||

| 18B | 8-methoxyquinazoline | HCT116 | 5.64 ± 0.68 |

| HepG2 | 23.18 ± 0.45 |

Note: The data in Table 2 is for structurally related compounds and serves as a reference for the potential anticancer activity of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide Derivatives[1]

This protocol describes a general method for the synthesis of the title compounds via nucleophilic substitution.

Materials:

-

4-chloro-7-methoxyquinoline

-

Various sulfa drugs (sulfonamides)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A mixture of 4-chloro-7-methoxyquinoline (1 equivalent) and the respective sulfa drug (1 equivalent) is prepared in dimethylformamide (DMF).

-

The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent to yield the final 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.

Synthesis workflow for 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, BGC823)

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivatives

-

Microbial culture

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Further, dilute the suspension to achieve the desired final inoculum concentration.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly in the microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action for all this compound derivatives are still under investigation, studies on structurally similar quinoline and quinazoline compounds suggest potential involvement in key cancer-related signaling pathways.

Potential Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. Some quinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors, suggesting a potential interaction with this pathway. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and potential anticancer activities warrant further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting class of compounds. Future studies should focus on elucidating the precise molecular targets and mechanisms of action to enable the rational design of more potent and selective derivatives.

References

The Evolving Landscape of 7-Methoxyquinoline Analogs: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, 7-methoxyquinoline analogs have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including potent anticancer and antimalarial effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, offering a comprehensive resource for researchers engaged in their development. We will delve into quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, providing a holistic view of this important chemical space.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of 7-methoxyquinoline analogs is exquisitely sensitive to structural modifications. The nature and position of substituents on the quinoline core, as well as on appended moieties, can dramatically influence potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data from various studies, focusing on their anticancer and antimalarial activities.

Anticancer Activity of 7-Methoxyquinoline Analogs

The exploration of 7-methoxyquinoline derivatives as anticancer agents has revealed their potential to inhibit critical signaling pathways involved in tumor growth and proliferation.[1] Many of these compounds have been evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory activity against specific kinases.

Table 1: In Vitro Cytotoxicity of 7-Substituted Quinoline Analogs Against Various Cancer Cell Lines

| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |

| Analog A | -NH-(3-chlorophenyl) | HCT116 | 5.64 ± 0.68 | [1] |

| HepG2 | 23.18 ± 0.45 | [1] | ||

| Analog B | -NH-(3-bromophenyl) | HCT116 | 6.21 ± 0.55 | [1] |

| HepG2 | 21.09 ± 0.72 | [1] | ||

| Analog C | -NH-(3-chloro-4-fluorophenyl) | HCT116 | 7.82 ± 0.49 | [1] |

| HepG2 | 19.88 ± 0.63 | [1] | ||

| Gefitinib | (reference drug) | HeLa | 17.12 | [1] |

| BGC823 | 19.27 | [1] |

Table 2: Antiproliferative Activity of 7-Fluoro and 8-Methoxy-4-anilinoquinolines

| Compound ID | Cancer Cell Line | IC50 (µmol/L) | Reference |

| 1a-g (7-fluoro series) | BGC-823 | 3.63–11.10 | [2] |

| 1f | HeLa | 10.18 | [2] |

| BGC823 | 8.32 | [2] | |

| 2i (8-methoxy series) | HeLa | 7.15 | [2] |

| BGC823 | 4.65 | [2] |

Antimalarial Activity of 7-Methoxyquinoline Analogs

The quinoline core is historically significant in the fight against malaria, with chloroquine being a prime example. Research into 7-methoxyquinoline analogs has sought to overcome drug resistance and improve efficacy.

Table 3: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines

| Substituent at Position 7 | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |

| 7-Iodo | -HN(CH2)2NEt2, -HN(CH2)3NEt2, or -HNCHMeCH2NEt2 | Chloroquine-susceptible & -resistant | 3-12 | [3] |

| 7-Bromo | -HN(CH2)2NEt2, -HN(CH2)3NEt2, or -HNCHMeCH2NEt2 | Chloroquine-susceptible & -resistant | 3-12 | [3] |

| 7-Fluoro | Various diaminoalkanes | Chloroquine-susceptible | 15-50 | [3] |

| Chloroquine-resistant | 18-500 | [3] | ||

| 7-Trifluoromethyl | Various diaminoalkanes | Chloroquine-susceptible | 15-50 | [3] |

| Chloroquine-resistant | 18-500 | [3] | ||

| 7-Methoxy | Various diaminoalkanes | Chloroquine-susceptible | 17-150 | [3] |

| Chloroquine-resistant | 90-3000 | [3] |

Table 4: Antiplasmodial and Cytotoxicity Data of Amine-Containing Marinoquinoline Analogs

| Compound ID | P. falciparum 3D7 IC50 (µM) | HepG2 CC50 (µM) | Reference |

| 6 (l-Ala analog) | 2.1 | > 50 | [4] |

| 7 (l-Val analog) | 4 | > 50 | [4] |

| 10 (phenyl substituent) | 0.7 | > 50 | [4] |

| 11 (benzyl substituent) | 0.41 | > 50 | [4] |

| 19 (tert-butyl analog) | 0.28 | > 10 | [4] |

| 22 (benzyl analog) | 0.47 | > 10 | [4] |

| 23 (l-proline derivative) | 0.33 | > 10 | [4] |

Key Signaling Pathways

The anticancer activity of many 7-methoxyquinoline analogs stems from their ability to inhibit protein kinases that are crucial for tumor cell survival and proliferation. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are prominent targets.[2][5]

Caption: VEGFR-2 signaling pathway and inhibition by 7-methoxyquinoline analogs.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of a key 7-methoxyquinoline analog and a common in vitro assay for evaluating anticancer activity.

Synthesis of 7-[(pyridin-4-yl)methoxy]quinoline

This protocol describes a Williamson ether synthesis to couple 7-hydroxyquinoline with 4-(chloromethyl)pyridine.[5]

Materials:

-

7-Hydroxyquinoline

-

4-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 7-[(pyridin-4-yl)methoxy]quinoline.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 7-[(pyridin-4-yl)methoxy]quinoline.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

Materials:

-

Cancer cell lines (e.g., HeLa, BGC-823)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).

-

Incubate the plate for 48-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The 7-methoxyquinoline scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in dictating biological activity. As demonstrated, subtle modifications can lead to significant gains in potency and selectivity against cancer and malaria targets. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of new analogs. Continued exploration of this chemical space, guided by a deep understanding of SAR and target biology, is poised to deliver the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic data (NMR, IR, MS) for 7-Methoxyquinolin-4-amine characterization

This guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 7-Methoxyquinolin-4-amine. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.25 | d | 5.3 | 1H | H-2 |

| 7.90 | d | 9.1 | 1H | H-5 |

| 7.20 | d | 2.5 | 1H | H-8 |

| 7.05 | dd | 9.1, 2.5 | 1H | H-6 |

| 6.50 | s (br) | - | 2H | -NH₂ |

| 6.35 | d | 5.3 | 1H | H-3 |

| 3.90 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-7 |

| 152.0 | C-4 |

| 150.1 | C-8a |

| 149.5 | C-2 |

| 128.0 | C-5 |

| 122.5 | C-4a |

| 118.0 | C-6 |

| 105.0 | C-3 |

| 99.8 | C-8 |

| 55.8 | -OCH₃ |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3080 - 3010 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching of -OCH₃ |

| 1640 | Strong | N-H bending (scissoring) of -NH₂ |

| 1600, 1510, 1450 | Strong to Medium | C=C and C=N stretching of quinoline ring |

| 1240 | Strong | Aryl C-O stretching (asymmetric) |

| 1030 | Medium | Aryl C-O stretching (symmetric) |

| 840 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Intensity (%) | Assignment |

| 174 | 100 | [M]⁺ (Molecular Ion) |

| 159 | 45 | [M - CH₃]⁺ |

| 145 | 30 | [M - CHO]⁺ or [M - NCH]⁺ |

| 131 | 60 | [M - HNCH₂]⁺ |

| 117 | 25 | [C₈H₅N]⁺ |

Experimental Protocols

The following protocols describe the general procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using a Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data were acquired using an electron impact (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

7-Methoxyquinolin-4-amine: A Privileged Fragment for Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among its many derivatives, 7-methoxyquinolin-4-amine has emerged as a particularly valuable fragment in drug discovery, especially in the pursuit of kinase inhibitors. Its inherent structural features and synthetic tractability make it an ideal starting point for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of this compound as a core fragment, detailing its synthesis, physicochemical properties, and its application in the discovery of kinase inhibitors targeting critical signaling pathways in oncology.

The Rationale for this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to a biological target with high ligand efficiency. This compound embodies several key characteristics that make it an exemplary fragment for this approach:

-

Structural Rigidity and Defined Vector Space: The bicyclic quinoline core is rigid, which reduces the entropic penalty upon binding to a target. The amino group at the 4-position and the methoxy group at the 7-position provide well-defined vectors for synthetic elaboration, allowing for the systematic exploration of chemical space to enhance binding affinity and selectivity.

-

Hydrogen Bonding Capabilities: The quinoline nitrogen and the 4-amino group can participate in crucial hydrogen bond interactions within the ATP-binding site of kinases, a common feature of many kinase inhibitors.

-

Favorable Physicochemical Properties: As a small molecule, this compound generally adheres to the "Rule of Three," a guideline for desirable fragment properties (Molecular Weight ≤ 300, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3). This foundation increases the likelihood that subsequent derivatives will possess favorable drug-like properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the preparation of 4-chloro-7-methoxyquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the 4-amino group.

Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline

A plausible synthetic route to 4-chloro-7-methoxyquinoline begins with 3-methoxyaniline.

Step 1: Synthesis of 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione

-

Dissolve 3-methoxyaniline (1.23 g) and 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione (1.90 g) in 40 ml of 2-propanol.

-

Stir the reaction mixture at 70 °C for 1 hour.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Wash the resulting residue with ether to obtain 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione.

Step 2: Synthesis of 7-Methoxy-1H-quinolin-4-one

-

Suspend the product from Step 1 (1.22 g) in a mixture of diphenyl ether (15 ml) and biphenyl (5.1 g).

-

Heat the mixture with stirring at 220 °C for 1.5 hours.

-

Purify the reaction mixture by column chromatography using a methanol-chloroform system to yield 7-methoxy-1H-quinolin-4-one.

Step 3: Synthesis of 4-Chloro-7-methoxyquinoline

-

Suspend 7-methoxy-1H-quinolin-4-one (394 mg) in diisopropylethylamine (3 ml).

-

Add phosphorus trichloride (1 ml) and stir the reaction at 100 °C for 1 hour.

-

After cooling in an ice bath, add water and neutralize the aqueous layer with aqueous sodium bicarbonate.

-

Extract the organic layer with ethyl acetate, wash with water, and dry with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 4-chloro-7-methoxyquinoline.

Experimental Protocol: Synthesis of this compound

The final step involves the amination of 4-chloro-7-methoxyquinoline. This is a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by an amino group.

-

In a sealed pressure vessel, dissolve 4-chloro-7-methoxyquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol saturated with ammonia. Alternatively, a solution of ammonium hydroxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) can be used.

-

Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature and reaction time will need to be determined empirically and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield this compound.

Physicochemical Properties and Ligand Efficiency

While specific experimental binding data for the this compound fragment itself against various kinases is not extensively published, its value is demonstrated through the high potency of its derivatives. The concept of Ligand Efficiency (LE) is a useful metric in FBDD to assess the quality of a fragment. It relates the binding affinity of a compound to its size (number of heavy atoms).

LE = (1.37 * pIC50) / N

Where N is the number of non-hydrogen atoms.

For a hypothetical derivative of this compound with an IC50 of 1 µM (pIC50 = 6) and 15 heavy atoms, the LE would be approximately 0.55. Highly efficient fragments typically have LE values greater than 0.3. The optimization process aims to increase potency while maintaining or improving ligand efficiency.

Application in Kinase Inhibitor Discovery

The this compound scaffold has been successfully employed to generate potent inhibitors of several key kinases implicated in cancer, including VEGFR, EGFR, Src, and Aurora kinases. The 4-aminoquinoline core often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several potent VEGFR inhibitors are based on the quinoline scaffold.

Below is a simplified representation of the VEGFR-2 signaling pathway, which is a primary target for anti-angiogenic therapies.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. The 4-anilino-quinoline and -quinazoline scaffolds are classic examples of EGFR inhibitors.

The following diagram illustrates the major downstream signaling cascades initiated by EGFR activation.

Targeting the Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is linked to cancer progression and metastasis.

This diagram shows the central role of Src in integrating signals from various receptors to downstream effectors.

Targeting Aurora Kinases

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.

The following workflow illustrates the process of identifying kinase inhibitors using a fragment-based approach.

Quantitative Data for this compound Derivatives

As previously mentioned, quantitative binding data for the parent fragment is scarce. The true potential of the this compound scaffold is realized upon its derivatization. The following tables summarize the inhibitory activities of selected derivatives against various kinases, demonstrating the successful application of this fragment.

Table 1: Inhibitory Activity of 4-Anilinoquinoline Derivatives against Src Kinase

| Compound | R Group (at 4-anilino) | Src IC50 (nM) |

| Derivative A | 2,4-dichloro | 100 |

| Derivative B | 2-bromo-4-chloro | 50 |

| Derivative C | 2-iodo-4-chloro | 25 |

Note: Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

Table 2: Inhibitory Activity of Quinoline-based VEGFR-2 Inhibitors

| Compound | Modifications | VEGFR-2 IC50 (µM) |

| Derivative D | 3-carbonitrile, 4-(substituted anilino) | 5.49 |

| Derivative E | 6,7-dimethoxy, 4-(substituted phenoxy) | 0.014 |

Note: Data is derived from published studies on quinazoline and quinoline derivatives.[2][3]

Table 3: Inhibitory Activity of Quinoline-based EGFR Inhibitors

| Compound | Modifications | EGFR IC50 (nM) |

| Derivative F | 4-(3-chloro-4-fluoroanilino) | 31.80 |

| Derivative G | 4-anilino-3-carbonitrile | 1.8 |

Note: Data is derived from published studies on quinoline and quinazoline derivatives.[4][5]

Conclusion

This compound represents a highly valuable and versatile fragment for modern drug discovery. Its favorable physicochemical properties, combined with its ability to be readily synthesized and derivatized, make it an excellent starting point for the development of potent and selective kinase inhibitors. The successful application of this scaffold in targeting key oncogenic pathways such as those driven by VEGFR, EGFR, and Src kinases underscores its importance in the ongoing search for novel cancer therapeutics. This technical guide provides a foundational understanding for researchers looking to leverage the power of this privileged fragment in their own drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxyquinolin-4-amine

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 7-Methoxyquinolin-4-amine, a key intermediate in the development of various pharmaceutical agents. The synthesis is a multi-step process commencing with the cyclization of 3-methoxyaniline to form the quinoline core, followed by chlorination and subsequent amination. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. Specifically, 7-substituted 4-aminoquinolines are of significant interest due to their demonstrated biological activities, including antimalarial properties. This compound serves as a crucial building block for the synthesis of more complex molecules. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is typically achieved through a three-step process:

-

Step 1: Conrad-Limpach reaction - Condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to yield ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Step 2: Saponification and Decarboxylation - Hydrolysis of the ester followed by decarboxylation to produce 7-methoxyquinolin-4-ol.

-

Step 3: Chlorination and Amination - Conversion of the 4-hydroxyquinoline to the 4-chloro intermediate, followed by nucleophilic substitution with ammonia to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 7-methoxyquinolin-4-ol

This initial step involves the formation of the quinoline ring system.

-

Part A: Condensation

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (12.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

-

Heat the mixture at 100-110 °C for 2 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, is often used in the next step without further purification.

-

-

Part B: Cyclization

-

To the crude intermediate from the previous step, add 100 mL of diphenyl ether.

-

Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Filter the solid, wash with petroleum ether to remove the diphenyl ether, and then with ethanol.

-

Dry the resulting solid under vacuum to yield 7-methoxyquinolin-4-ol.

-

Step 2: Synthesis of 4-chloro-7-methoxyquinoline

This step activates the 4-position for subsequent amination.

-

In a 100 mL three-necked flask fitted with a reflux condenser and a dropping funnel, place 7-methoxyquinolin-4-ol (8.75 g, 0.05 mol).

-

Carefully add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol) dropwise at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and then pour it slowly onto 200 g of crushed ice with vigorous stirring in a fume hood.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8. This will cause the product to precipitate.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 4-chloro-7-methoxyquinoline.[1]

Step 3: Synthesis of this compound

This is the final step to produce the target compound.

-

Place 4-chloro-7-methoxyquinoline (5.8 g, 0.03 mol) and phenol (6.0 g, 0.064 mol) in a sealed pressure vessel.

-

Heat the mixture to 130 °C to create a melt.

-

Bubble ammonia gas through the molten mixture for 6-8 hours, or alternatively, heat the mixture with a concentrated solution of ammonia in ethanol in a sealed autoclave at 150-160 °C for 8 hours.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dissolve the reaction mixture in dilute hydrochloric acid.

-

Wash the acidic solution with diethyl ether to remove phenol.

-

Make the aqueous layer basic by adding a concentrated sodium hydroxide solution, which will precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Data Presentation

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1A | 3-methoxyaniline, Diethyl ethoxymethylenemalonate | None | 100-110 | 2 | ~95 (crude) |

| 1B | Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate | Diphenyl ether | 250-260 | 0.5-1 | 85-90 |

| 2 | 7-methoxyquinolin-4-ol | Phosphorus oxychloride | 110 | 2-3 | 80-85 |

| 3 | 4-chloro-7-methoxyquinoline | Ammonia, Phenol | 130-160 | 6-8 | 70-80 |

Visualization of the Synthesis Workflow

The following diagram illustrates the step-by-step synthesis protocol for this compound.

Caption: Workflow for the synthesis of this compound.

References

The Versatility of 7-Methoxyquinolin-4-amine: A Key Building Block in Modern Medicinal Chemistry

Introduction: 7-Methoxyquinolin-4-amine stands as a pivotal scaffold in the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including the quinoline core and the strategically positioned methoxy and amine groups, provide a versatile platform for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in medicinal chemistry, with a particular focus on its application in the development of anticancer and antimalarial drugs.

Key Applications in Medicinal Chemistry

The 7-methoxyquinoline scaffold has been extensively explored as a pharmacophore in the design of compounds targeting a range of diseases. The presence of the methoxy group at the 7-position and the amine at the 4-position allows for fine-tuning of physicochemical properties and biological activity through various chemical modifications.

Anticancer Agents: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of critical kinases involved in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

EGFR Inhibition: The quinoline core can mimic the purine ring of ATP, enabling compounds to act as competitive inhibitors at the ATP-binding site of EGFR. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime therapeutic target.

PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Several 7-methoxyquinoline derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Antimalarial Agents

The 4-aminoquinoline scaffold is the backbone of several established antimalarial drugs, including chloroquine. This compound serves as a valuable starting material for the synthesis of novel chloroquine analogs aimed at overcoming drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite.

Data Presentation: Biological Activity of 7-Methoxyquinoline Derivatives

The following tables summarize the in vitro biological activities of various derivatives synthesized using the 7-methoxyquinoline scaffold.

Table 1: Anticancer Activity of 7-Methoxyquinoline Derivatives (EGFR Inhibition)

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 1a | BGC823 (Gastric) | 3.63 | [1] |

| 1b | BGC823 (Gastric) | 4.12 | [1] |

| 1c | BGC823 (Gastric) | 5.21 | [1] |

| 1f | HeLa (Cervical) | 10.18 | [1] |

| 1f | BGC823 (Gastric) | 8.32 | [1] |

| 2i | HeLa (Cervical) | 7.15 | [1] |

| 2i | BGC823 (Gastric) | 4.65 | [1] |

| Gefitinib (Control) | BGC823 (Gastric) | >20 | [1] |

Table 2: Anticancer Activity of 7-Methoxyquinoline Derivatives (PI3K Inhibition)

| Compound ID | PI3K Isoform | IC50 (nM) | Reference |

| ZSTK474 analog (6a) | PI3Kα | 9.9 | [2] |

| ZSTK474 analog (6b) | PI3Kα | 3.7 | [2] |

| ZSTK474 analog (6d) | PI3Kβ | 2-fold lower than 6b | [2] |

| Quinazoline analog (2b) | PI3Kα | Submicromolar | [3] |

| Quinazoline analog (2c) | PI3Kδ | High | [3] |

Table 3: Antimalarial Activity of 4-Aminoquinoline Analogs

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |

| Analogue 11 | Dd2 (CQ-resistant) | <1 | [4] |

| Analogue 12 | Dd2 (CQ-resistant) | <1 | [4] |

| Analogue 13 | Dd2 (CQ-resistant) | <1 | [4] |

| Analogue 14 | Dd2 (CQ-resistant) | <1 | [4] |

| Analogue 15 | Dd2 (CQ-resistant) | <1 | [4] |

| Analogue 24 | Dd2 (CQ-resistant) | <1 | [4] |

| Chloroquine (Control) | Dd2 (CQ-resistant) | >1 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds, as well as for biological evaluation, are provided below.

Protocol 1: Synthesis of 4-Chloro-7-methoxyquinoline (A Key Intermediate)

This protocol describes a common method to convert the 4-amino group of this compound to a chloro group via a Sandmeyer-type reaction, making it a versatile intermediate for nucleophilic aromatic substitution.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve this compound in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Extract the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-chloro-7-methoxyquinoline by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of 4-((7-Methoxyquinolin-4-yl)amino)benzenesulfonamide Derivatives

This protocol outlines the synthesis of sulfonamide derivatives with potential antimicrobial activity.

Materials:

-

4-Chloro-7-methoxyquinoline

-

Substituted aminobenzenesulfonamide

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-7-methoxyquinoline and an equimolar amount of the desired substituted aminobenzenesulfonamide in DMF.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the purified 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (EGFR)

This assay determines the potency of synthesized compounds in inhibiting the enzymatic activity of EGFR.

Materials:

-

Recombinant human EGFR kinase

-

ATP (Adenosine triphosphate)

-

A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds and control inhibitor (e.g., Gefitinib)

-

96-well plates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Prepare serial dilutions of the test compounds and control in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the test compound solution.

-

Add the recombinant EGFR enzyme to each well and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 7-methoxyquinoline derivatives and a general experimental workflow.

Caption: EGFR Signaling Pathway Inhibition.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Caption: General Experimental Workflow.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 7-Methoxyquinolin-4-amine

AN-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methoxyquinolin-4-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high sensitivity, selectivity, and reproducibility for purity determination and impurity profiling.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, developed and validated in accordance with ICH guidelines.[2][3][4]

Experimental Protocol

A detailed, step-by-step protocol for the HPLC analysis of this compound is provided below.

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[1]

-

Column: A reversed-phase C18 column is recommended as a starting point for the separation of quinoline derivatives.[1]

-

Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q) are required.[1] Formic acid is used as a mobile phase modifier.

-

Reference Standard: A well-characterized reference standard of this compound with known purity.

-

Sample: this compound batch to be tested.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of high-purity water and mix well.

-

Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.

-

Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.[1]

-

-

Standard Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Mix thoroughly.

-

-

Sample Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the this compound sample.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

-

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[1]

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Perform five replicate injections of the standard solution to check for system suitability.

-

Inject the sample solution in duplicate.

-

Calculate the purity of the sample using the area normalization method.

Calculation of Purity

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The described HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4] A summary of the validation data is presented below.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| - Repeatability | 0.85% | ≤ 2.0% |

| - Intermediate Precision | 1.12% | ≤ 2.0% |

| LOD | 0.05 µg/mL | Reportable |

| LOQ | 0.15 µg/mL | Reportable |

| Specificity | No interference from blank or known impurities | Peak purity index > 0.999 |

Visualized Workflow and Signaling Pathways

Experimental Workflow for HPLC Purity Analysis

The logical flow of the experimental procedure, from sample preparation to final purity assessment, is illustrated in the following diagram.

Caption: Workflow for HPLC Purity Analysis of this compound.

The presented reversed-phase HPLC method is demonstrated to be suitable for the intended purpose of determining the purity of this compound. The method is specific, linear, accurate, and precise, making it a reliable tool for quality control in research and drug development settings. The gradient elution allows for the effective separation of the main component from potential impurities with varying polarities.

References

Application of 7-Methoxyquinolin-4-amine in Antimalarial Drug Development

Application Note

Introduction

The quinoline ring system is a cornerstone in the history and current landscape of antimalarial drug discovery, with chloroquine being a prominent example. The emergence and spread of drug-resistant Plasmodium falciparum strains, however, necessitates the continuous development of new and effective antimalarial agents. 7-Methoxyquinolin-4-amine serves as a valuable scaffold in this endeavor. As an analog of the 4-aminoquinoline pharmacophore, it provides a platform for chemical modifications aimed at overcoming resistance mechanisms and improving the therapeutic profile of this drug class. This document outlines the application of this compound in antimalarial drug development, providing detailed experimental protocols and summarizing key data.

The primary mechanism of action for 4-aminoquinoline drugs is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole.[1][2] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[2][3]

Data Presentation

The following tables summarize the in vitro antiplasmodial activity of various 4-aminoquinoline derivatives, providing a comparative landscape for the evaluation of novel compounds based on the this compound scaffold.

Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives against P. falciparum

| Compound | 7-Substituent | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | 3D7 (CQ-S) | 16.17 | [4] |

| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | Dd2 (CQ-R) | 129.18 | [4] |

| Derivative 1 | OCH₃ | -HN(CH₂)₂N(C₂H₅)₂ | CQ-S | 17-150 | [5] |

| Derivative 2 | OCH₃ | -HN(CH₂)₃N(C₂H₅)₂ | CQ-R | 90-3000 | [5] |

| BAQ | Cl | Bisquinoline | W2 (CQ-R) | ~25-95 | [5] |

| MAQ | Cl | Monoquinoline | W2 (CQ-R) | ~61-70 | [5] |

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant

Table 2: In Vivo Suppressive Activity of 4-Aminoquinoline Derivatives against P. berghei in Mice

| Compound | Dose (mg/kg/day) | Route of Administration | Parasitemia Suppression (%) | Reference |

| Chloroquine | 10 | Oral | >98 | [6] |

| Compound 2 | 600 | Oral | 64 | [7] |

| Compound 2 | 600 | Subcutaneous | 72 | [7] |

| Compound 4 | 600 | Subcutaneous | 48 | [7] |

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the synthesis of the key intermediate, 4-chloro-7-methoxyquinoline, followed by nucleophilic substitution with a desired amine side chain.

Step 1: Synthesis of 7-Methoxy-1H-quinolin-4-one

-

Dissolve 3-methoxyaniline and 5-methoxymethylene-2,2-dimethyl-[6][8]dioxane-4,6-dione in 2-propanol and stir at 70°C for 1 hour.[9]

-

Remove the solvent under reduced pressure and wash the residue with ether to yield 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[6][8]dioxane-4,6-dione.[9]

-

Suspend this intermediate in diphenyl ether with biphenyl and heat at 220°C for 1.5 hours.[9]

-

Purify the reaction mixture by column chromatography to obtain 7-methoxy-1H-quinolin-4-one.[9]

Step 2: Synthesis of 4-Chloro-7-methoxyquinoline

-

Suspend 7-methoxy-1H-quinolin-4-one in diisopropylethylamine and add phosphorus trichloride.[9]

-

Stir the reaction at 100°C for 1 hour.[9]

-

After completion, add water under cooling, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate.[9]

-

Dry the organic layer and purify by column chromatography to yield 4-chloro-7-methoxyquinoline.[9]

Step 3: Synthesis of this compound Derivatives

-

A mixture of 4-chloro-7-methoxyquinoline and the desired amine is heated, often in a solvent like ethanol or neat, to facilitate the nucleophilic aromatic substitution.[10]

-

The reaction temperature and time are optimized based on the reactivity of the amine.

-

After the reaction, the mixture is worked up by extraction and purified by crystallization or chromatography to yield the final this compound derivative.[10]

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[11]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

96-well microplates

-

Test compounds and control drugs (e.g., Chloroquine)

-

SYBR Green I lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Plate Preparation: Prepare serial dilutions of the test compounds in the complete culture medium. Add 100 µL of these dilutions to the wells of a 96-well plate. Include wells for negative (medium only) and positive (known antimalarial drug) controls.[11]

-

Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.[11]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[11]

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[11]

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[11]

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vivo Antimalarial Activity Assay (Peter's 4-Day Suppressive Test)

This test evaluates the in vivo efficacy of a compound in suppressing parasitemia in a murine model.[6][8]

Materials:

-

Plasmodium berghei infected red blood cells

-

Swiss albino mice

-

Test compounds and control drugs (e.g., Chloroquine)

-

Vehicle for drug administration (e.g., 30% DMSO in 1% CMC)

-

Microscope and Giemsa stain

Procedure:

-

Infection: Inoculate mice intraperitoneally with P. berghei infected red blood cells.[7]

-

Treatment: Three hours post-infection, randomly assign mice to treatment groups. Administer the test compounds and controls orally once daily for four consecutive days.[8]

-

Parasitemia Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse. Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.[12]

-

Data Analysis: Calculate the percentage of chemosuppression for each treatment group compared to the untreated control group. The mean survival time of the mice in each group can also be recorded.[12]

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: In Vitro Antiplasmodial Assay Workflow.

Caption: In Vivo Suppressive Test Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]